molecular formula C20H19N7O2 B2403446 5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole CAS No. 2097904-09-9

5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole

Cat. No.: B2403446
CAS No.: 2097904-09-9
M. Wt: 389.419
InChI Key: AMOVONBPLHFWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole" is a synthetic organic molecule known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of multiple heterocyclic rings, makes it a subject of interest in medicinal chemistry and drug discovery research.

Preparation Methods

Synthetic routes and reaction conditions:

The synthesis of this compound generally involves multi-step processes that begin with the preparation of key intermediates:

  • Formation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

    • Starting Materials: : 5-methyl-1H-1,2,4-triazole and 2,4-dichloro-5-nitropyrimidine.

    • Reaction Conditions: : Refluxing in ethanol with a base like sodium ethoxide.

  • Preparation of azetidine derivative

    • Starting Materials: : Intermediate formed above and azetidine-1-carboxylic acid.

    • Reaction Conditions: : Coupling reaction under the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in an anhydrous solvent like dichloromethane.

  • Final Assembly

    • Starting Materials: : Coupled product and phenylhydrazine.

    • Reaction Conditions: : Cyclization in the presence of an oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Industrial production methods:

In industrial settings, the synthesis may involve optimized conditions such as automated continuous flow processes to ensure large-scale production efficiency. This might include high-throughput synthesis techniques with real-time monitoring and control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : Potential transformation of methyl groups to carboxylic acids using oxidizing agents like KMnO4.

  • Reduction: : Conversion of nitro groups to amines using hydrogenation.

  • Substitution: : Halogenation of aromatic rings via electrophilic substitution with reagents like bromine.

Common reagents and conditions:

  • Oxidizing Agents: : KMnO4, K2Cr2O7

  • Reducing Agents: : H2/Pd-C, NaBH4

  • Halogenating Agents: : Br2, Cl2 in the presence of Lewis acids.

Major products formed:

The reactions yield derivatives such as carboxylic acids, amines, and halogenated compounds depending on the reagents and conditions applied.

Scientific Research Applications

This compound finds significant use in diverse research fields:

  • Chemistry: : Utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metals.

  • Biology: : Studied for its potential as a molecular probe in bioimaging due to its fluorescence properties.

  • Medicine: : Investigated as a potential therapeutic agent in the treatment of diseases like cancer and viral infections due to its ability to inhibit specific enzymes and pathways.

  • Industry: : Employed as a precursor in the synthesis of advanced materials including polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

  • Molecular Targets: : Inhibits enzymes such as kinases and proteases involved in disease pathways.

  • Pathways Involved: : Interferes with signaling pathways like the MAPK/ERK pathway, leading to the modulation of cellular functions like proliferation and apoptosis.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as:

  • 4-[3-(pyrimidin-2-yloxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole: .

  • 5-methyl-4-[3-({1,2,3-triazol-4-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole: . It stands out due to the presence of the unique [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group which imparts specific biological activities and physical properties making it suitable for targeted research applications.

The specificity and versatility of "5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole" underscore its importance in various scientific disciplines.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-13-8-18(27-20(24-13)21-12-23-27)29-16-10-25(11-16)19(28)17-9-22-26(14(17)2)15-6-4-3-5-7-15/h3-9,12,16H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOVONBPLHFWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.